N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with an imidazole ring and a 4-methoxyphenylacetamide moiety. The methoxy group on the phenyl ring may enhance lipophilicity and metabolic stability compared to non-substituted analogs.
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-4-2-12(3-5-14)8-15(22)20-13-9-18-16(19-10-13)21-7-6-17-11-21/h2-7,9-11H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKGASOSBTVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes imidazole and pyrimidine rings, which are known for their biological significance. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For example, derivatives containing imidazole and pyrimidine moieties have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid) | TBD |
| 5-Fluorouracil | Various | 0.5 - 10 |
| Metronidazole | HCT116 (colon cancer) | 12 |
Antimicrobial Properties
Studies have suggested that similar compounds possess antimicrobial activity, particularly against bacterial and fungal strains. The dual heterocyclic structure may enhance binding to microbial enzymes or receptors.
Table 2: Antimicrobial Activity of Similar Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Clotrimazole | Candida albicans | 0.25 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Binding : It can bind to receptors that modulate immune responses or cell signaling pathways.
Case Study 1: Antitumor Efficacy
In a recent study, a derivative of the compound was tested against various cancer cell lines, including breast and colon cancer. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with other acetamide derivatives bearing heterocyclic systems. Below is a comparative analysis based on available literature and structural features.
Structural Features and Substituent Variations
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Target Compound : The pyrimidine-imidazole core distinguishes it from benzoimidazole () or pyridine-based analogs (). The 4-methoxyphenyl group offers moderate electron-donating effects, contrasting with the electron-withdrawing fluorophenyl group in .
- Solubility : The dihydrate form in ’s compound likely improves aqueous solubility compared to the anhydrous target compound .
- Reactivity: The methylthio and cyano groups in ’s compound enable nucleophilic reactions (e.g., thiazole formation), whereas the target’s methoxy group may limit such reactivity .
Pharmacological and Physicochemical Properties
Hypothetical data based on structural analogs:
Table 2: Hypothetical Property Comparison
Notes:
Research Findings and Limitations
- Bioactivity : Imidazole-pyrimidine hybrids often exhibit kinase inhibitory or antimicrobial activity. The methoxy group could modulate selectivity compared to fluorinated analogs.
- Synthetic Utility: Unlike ’s compound, the target lacks functional groups (e.g., cyano) for facile derivatization, limiting its use in combinatorial chemistry .
- Crystallography : SHELX-based methods () may resolve its crystal structure, aiding in understanding binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
